molecular formula C24H23FN2O4 B2753910 1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887468-01-1

1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2753910
CAS No.: 887468-01-1
M. Wt: 422.456
InChI Key: XFYVBHYJDBKUTB-UHFFFAOYSA-N
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Description

1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
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Biological Activity

The compound 1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic organic molecule that exhibits potential pharmacological properties. Its unique structure combines various pharmacophoric elements, which may contribute to its biological activity. This article reviews the biological activity of this compound based on existing literature, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C19H23FN2O4C_{19}H_{23}FN_{2}O_{4}, and it features a spirocyclic structure that includes a chroman moiety and a piperidine ring. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other compounds containing pyrrolidine and piperidine structures.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes related to inflammatory responses.
  • Receptor Modulation: It could modulate receptor activities associated with pain and inflammation.

Biological Activity

Research indicates that the compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds can exhibit antimicrobial properties against various Gram-positive bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that modifications in the fluorophenyl and piperidine moieties can enhance antimicrobial efficacy.

CompoundStructure FeaturesBiological Activity
This compoundSpirocyclic structure with fluorophenylPotential antimicrobial activity
4-FluorophenylacetamideContains a fluorophenyl groupAnalgesic properties
Thiazole-containing piperidinesSimilar ring structuresAntimicrobial activity

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are supported by studies indicating that related structures can inhibit pro-inflammatory cytokines. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have investigated the biological activity of compounds structurally similar to This compound :

  • Study on Antimicrobial Resistance: A study focused on pyrrolidine derivatives found significant antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that structural modifications could lead to enhanced potency against resistant pathogens .
  • Anti-cancer Activity: Another research effort evaluated the anticancer properties of similar compounds in human lung cancer cell lines (A549). The findings suggested that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy in clinical settings.

Key Pharmacokinetic Considerations:

  • Absorption: The lipophilicity due to the fluorophenyl group may enhance gastrointestinal absorption.
  • Metabolism: Potential metabolic pathways include hepatic metabolism, which needs further elucidation.
  • Excretion: Renal excretion is likely, necessitating studies on clearance rates.

Properties

IUPAC Name

1'-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c25-17-5-7-18(8-6-17)27-15-16(13-22(27)29)23(30)26-11-9-24(10-12-26)14-20(28)19-3-1-2-4-21(19)31-24/h1-8,16H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYVBHYJDBKUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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